Isochlorogenic acid b

Catalog No.
S622082
CAS No.
14534-61-3
M.F
C25H24O12
M. Wt
516.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isochlorogenic acid b

CAS Number

14534-61-3

Product Name

Isochlorogenic acid b

IUPAC Name

(1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid

Molecular Formula

C25H24O12

Molecular Weight

516.4 g/mol

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1

InChI Key

UFCLZKMFXSILNL-RVXRWRFUSA-N

Synonyms

3,4-di-O-caffeoylquinic acid, 3,4-dicaffeoylquinic acid, 3,4-DICQA, isochlorogenic acid B, methyl 3,5-di-O-caffeoyl quinate, methyl-3,5-di-O-caffeoylquinate

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O

Isochlorogenic acid B is a polyphenolic compound belonging to the family of chlorogenic acids, which are esters formed from caffeic acid and quinic acid. Specifically, isochlorogenic acid B is one of the structural isomers of dicaffeoylquinic acid, characterized by the presence of two caffeoyl groups attached to the quinic acid backbone. This compound is notable for its antioxidant properties and potential health benefits, making it a subject of interest in both nutritional and pharmacological research.

Research suggests that 3,4-Dicaffeoylquinic acid exhibits various biological activities, including:

  • Antioxidant activity: The presence of phenolic groups allows 3,4-Dicaffeoylquinic acid to scavenge free radicals and protect cells from oxidative damage [].
  • Anti-diabetic activity: It may inhibit the enzyme α-glucosidase, which breaks down carbohydrates, potentially regulating blood sugar levels [].
  • Antiviral activity: Studies suggest that 3,4-Dicaffeoylquinic acid might enhance the immune system's ability to clear influenza virus [].
  • Neuroprotective and hepatoprotective effects: Some research indicates a potential role in protecting brain and liver cells [].

The exact mechanisms underlying these activities are still under investigation. However, the antioxidant properties and the ability to interact with enzymes like α-glucosidase are likely to play a role [].

3,4-Dicaffeoylquinic acid (3,4-Di-O-caffeoylquinic acid), also known as Isochlorogenic acid B, is a naturally occurring compound found in various plants, including Lonicera japonica flowers and Stevia rebaudiana leaves []. This compound has gained significant interest in scientific research due to its potential health benefits, as evidenced by studies exploring its diverse biological activities.

Antioxidant Activity

One of the most widely studied properties of 3,4-dicaffeoylquinic acid is its antioxidant activity. This refers to its ability to scavenge free radicals, which are unstable molecules that can damage cells and contribute to various chronic diseases. Studies have shown that 3,4-dicaffeoylquinic acid exhibits potent antioxidant effects, potentially protecting against oxidative stress and its associated health problems [].

Antiviral Activity

Research suggests that 3,4-dicaffeoylquinic acid may possess antiviral properties. Studies have demonstrated its ability to inhibit the replication of influenza A virus by a unique mechanism involving the enhancement of TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) expression []. This suggests potential for the development of novel antiviral strategies.

Other Potential Benefits

In addition to its antioxidant and antiviral activities, 3,4-dicaffeoylquinic acid is being investigated for its potential benefits in various other areas:

  • Neuroprotective effects: Studies suggest that 3,4-dicaffeoylquinic acid may protect nerve cells from damage, potentially offering benefits for neurodegenerative diseases [].
  • Hepatoprotective effects: Research indicates that this compound may exhibit protective effects on the liver, potentially preventing or alleviating liver damage [].
  • Anti-diabetic effects: Studies suggest that 3,4-dicaffeoylquinic acid may play a role in blood sugar regulation, potentially aiding in the management of diabetes [].
Typical of polyphenolic compounds. It can undergo oxidation, forming reactive quinones that may interact with biological macromolecules. Additionally, it can chelate metal ions, such as iron(III), which may enhance its antioxidant capabilities by preventing oxidative damage . The compound can also participate in transesterification reactions, allowing it to form other chlorogenic acid derivatives .

Isochlorogenic acid B exhibits several biological activities:

  • Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative stress .
  • Anti-inflammatory Effects: Studies have shown that isochlorogenic acid B can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties .
  • Antimicrobial Properties: The compound has demonstrated antimicrobial effects against various pathogens, indicating its potential use in food preservation and therapeutic applications .
  • Hypoglycemic Effects: Research suggests that isochlorogenic acid B may help regulate blood sugar levels, making it relevant for diabetes management .

Isochlorogenic acid B can be synthesized through several methods:

  • Extraction from Natural Sources: It is commonly extracted from coffee beans and other plants rich in chlorogenic acids.
  • Chemical Synthesis: Laboratory synthesis involves the esterification of quinic acid with caffeic acid derivatives under controlled conditions.
  • Biotransformation: Microbial fermentation processes can also yield isochlorogenic acids from precursors found in plant materials .

Recent studies have focused on the interactions of isochlorogenic acid B with lipid membranes and other biomolecules. Molecular dynamics simulations have indicated that this compound can influence membrane permeability and stability, which may enhance its bioavailability and efficacy in biological systems . Additionally, its interactions with metal ions have been explored to understand its role as an antioxidant at a molecular level .

Isochlorogenic acid B belongs to a broader class of chlorogenic acids. Here are some similar compounds:

Compound NameStructureUnique Features
Chlorogenic AcidCaffeic Acid + Quinic AcidFound abundantly in coffee; strong antioxidant
Isochlorogenic Acid A3-Caffeoylquinic AcidExhibits similar bioactivity but different structural arrangement
3,5-Dicaffeoylquinic AcidTwo Caffeoyl groups at positions 3 and 5Known for potent antioxidant effects
Cryptochlorogenic AcidCaffeoyl group at position 4Less common; unique bioactivity profile

Uniqueness of Isochlorogenic Acid B

Isochlorogenic acid B stands out due to its specific arrangement of caffeoyl groups on the quinic acid structure, which influences its biological activity and interaction with other molecules. Its dual caffeoyl configuration enhances its potential as a therapeutic agent compared to other chlorogenic acids that may only possess one caffeoyl group.

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

516.12677620 g/mol

Monoisotopic Mass

516.12677620 g/mol

Heavy Atom Count

37

Melting Point

140 °C

UNII

E57A0DKE0B

Other CAS

89886-31-7
14534-61-3

Wikipedia

3,4-dicaffeoylquinic acid

Dates

Modify: 2023-08-15

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